Thiophen-2-ylmethyl-carbamic acid tert-butyl ester

Catalog No.
S2764644
CAS No.
401485-19-6
M.F
C10H15NO2S
M. Wt
213.3
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophen-2-ylmethyl-carbamic acid tert-butyl ester

CAS Number

401485-19-6

Product Name

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester

IUPAC Name

tert-butyl N-(thiophen-2-ylmethyl)carbamate

Molecular Formula

C10H15NO2S

Molecular Weight

213.3

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)11-7-8-5-4-6-14-8/h4-6H,7H2,1-3H3,(H,11,12)

InChI Key

PJYFEMRXRXRMSS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=CS1

Solubility

not available

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is a chemical compound characterized by its unique structure, which includes a thiophene ring and a tert-butyl ester functional group. The compound has the molecular formula C10H15NO2S and is utilized in various scientific fields, including chemistry and biology. Its structure allows for significant reactivity, making it a valuable building block in organic synthesis and drug development .

Since the specific application of Thio-2-ylmethyl CMPT is not documented, a mechanism of action cannot be established at this time.

  • Wear appropriate Personal Protective Equipment (PPE) when handling the compound.
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Store the compound in a cool, dry place away from incompatible chemicals.

  • Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: The carbamate group can be reduced to form amines, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationHydrogen peroxide, m-CPBAAmbient temperature
ReductionLithium aluminum hydride, NaBH4Anhydrous conditions
SubstitutionAmines, alcoholsBasic conditions

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester exhibits biological activity that makes it useful in enzyme mechanism studies and protein interactions. It serves as a precursor in the synthesis of pharmaceutical compounds, aiding drug discovery efforts. The compound's ability to modulate biological pathways is under investigation, highlighting its potential therapeutic applications.

The synthesis of thiophen-2-ylmethyl-carbamic acid tert-butyl ester typically involves the following methods:

  • Esterification: A common method is the esterification of thiophen-2-ylmethyl carbamic acid with tert-butyl alcohol. This can be achieved through Steglich esterification using dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts.
  • Industrial Production: In industrial settings, large-scale esterification techniques are employed, often utilizing bis(trifluoromethanesulfonyl)imide in tert-butyl acetate to enhance yield and reaction speed.

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester has diverse applications across various fields:

  • Chemistry: Used as a building block in organic synthesis.
  • Biology: Aids in studying enzyme mechanisms and protein interactions.
  • Medicine: Serves as a precursor for synthesizing pharmaceutical compounds.
  • Industry: Employed in producing specialty chemicals and materials.

Interaction studies involving thiophen-2-ylmethyl-carbamic acid tert-butyl ester focus on its role in modulating enzyme activity and influencing protein interactions. These studies are crucial for understanding the compound's potential therapeutic effects and mechanisms of action within biological systems.

Thiophen-2-ylmethyl-carbamic acid tert-butyl ester can be compared with other similar compounds:

Compound NameStructural Characteristics
Thiophen-2-ylmethyl-carbamic acid methyl esterMethyl group instead of tert-butyl
Thiophen-2-ylmethyl-carbamic acid ethyl esterEthyl group instead of tert-butyl
Thiophen-2-ylmethyl-carbamic acid isopropyl esterIsopropyl group instead of tert-butyl

Uniqueness

The presence of the tert-butyl ester group provides greater steric hindrance and stability compared to other esters. This feature enhances resistance to hydrolysis, making thiophen-2-ylmethyl-carbamic acid tert-butyl ester particularly suitable for robust

XLogP3

2.1

Dates

Modify: 2023-08-17

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